molecular formula C3H10ClNO2 B2899187 2-aminopropane-1,3-diol Hydrochloride CAS No. 73708-65-3

2-aminopropane-1,3-diol Hydrochloride

Cat. No.: B2899187
CAS No.: 73708-65-3
M. Wt: 127.57
InChI Key: VDGBLRKKPTUYNW-UHFFFAOYSA-N
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Description

2-aminopropane-1,3-diol Hydrochloride, also known as serinol hydrochloride, is an organic compound with the molecular formula C3H9NO2·HCl. It is a derivative of 2-aminopropane-1,3-diol, which is a versatile building block in organic synthesis. This compound is commonly used in the pharmaceutical industry as an intermediate for the synthesis of various drugs and other bioactive molecules .

Mechanism of Action

Target of Action

It’s known that serinol is a common intermediate for several chemical processes .

Mode of Action

It’s known to be used as a precursor for the synthesis of various compounds, including synthetic antibiotics like chloramphenicol . The compound’s interaction with its targets and the resulting changes are subject to the specific synthesis process and the final compound being produced.

Biochemical Pathways

Serinol Hydrochloride is involved in several biochemical pathways due to its role as an intermediate in the synthesis of various compounds. For instance, it’s used in the synthesis of sphingosine/ceramide , which are important components of cell membranes and play a crucial role in signal transmission and cell recognition.

Pharmacokinetics

It’s known to be very stable, corrosive, hygroscopic, and dissolves very well in water , which could influence its bioavailability.

Result of Action

The molecular and cellular effects of Serinol Hydrochloride’s action depend on the specific compounds it’s used to synthesize. For instance, when used in the synthesis of sphingosine/ceramide, it contributes to the formation of vital components of cell membranes .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of Serinol Hydrochloride. It’s known to be very stable and dissolves well in water , suggesting it can remain active in various environments.

Biochemical Analysis

Biochemical Properties

Serinol Hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to be involved in blocking the PD-1/PD-L1 complex formation in HTRF and cell-based assays .

Cellular Effects

The effects of Serinol Hydrochloride on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Serinol Hydrochloride exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of Serinol Hydrochloride can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Serinol Hydrochloride vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Serinol Hydrochloride is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

Serinol Hydrochloride is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-aminopropane-1,3-diol Hydrochloride can be synthesized through several methods. One common route involves the reductive amination of 1,3-dihydroxyacetone with ammonia. In this process, 1,3-dihydroxyacetone is dissolved in anhydrous liquid ammonia at low temperature to form an imine intermediate, which is then reduced to yield 2-aminopropane-1,3-diol . The hydrochloride salt is obtained by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using safe and commercially feasible processes. One such method includes the catalytic hydrogenation of 5-oxime-1,3-dioxane, followed by hydrolysis to produce 2-aminopropane-1,3-diol, which is then converted to its hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

2-aminopropane-1,3-diol Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

2-aminopropane-1,3-diol Hydrochloride is unique due to its dual functional groups (amino and hydroxyl), which allow for diverse chemical modifications. Similar compounds include:

Properties

IUPAC Name

2-aminopropane-1,3-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO2.ClH/c4-3(1-5)2-6;/h3,5-6H,1-2,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDGBLRKKPTUYNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10905850
Record name 2-Aminopropane-1,3-diol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10905850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100929-48-4, 73708-65-3
Record name 2-Aminopropane-1,3-diol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10905850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-1,3-propanediol hydrochloride
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